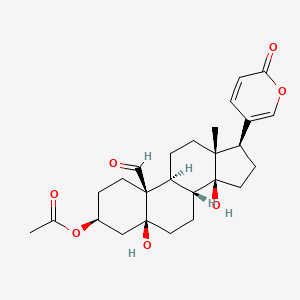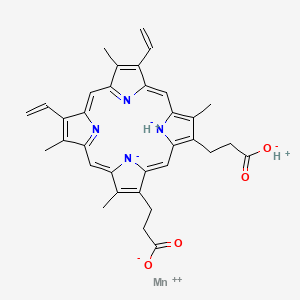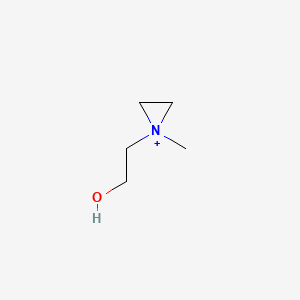
7,8-ジクロロ-1,2,3,4-テトラヒドロイソキノリン
概要
説明
SKF 64139は、7,8-ジクロロ-1,2,3,4-テトラヒドロイソキノリンとしても知られており、フェニルエタノールアミンN-メチルトランスフェラーゼ(PNMT)の強力で可逆的な阻害剤です。この酵素は、カテコールアミン合成の最後の段階で、ノルエピネフリンをエピネフリンに変換します。 SKF 64139は血液脳関門を通過できるため、副腎と中枢神経系の両方でエピネフリンレベルを低下させる効果があります .
科学的研究の応用
SKF 64139 has several scientific research applications:
Chemistry: It is used as a tool to study the inhibition of phenylethanolamine N-methyltransferase and its effects on catecholamine synthesis.
Biology: SKF 64139 is used to investigate the role of epinephrine in various physiological processes, including cardiovascular function and stress response.
Medicine: The compound has potential therapeutic applications in conditions where modulation of catecholamine levels is beneficial, such as hypertension and certain psychiatric disorders.
Industry: SKF 64139 may be used in the development of new pharmaceuticals targeting the catecholamine pathway
作用機序
SKF 64139は、フェニルエタノールアミンN-メチルトランスフェラーゼを阻害することによりその効果を発揮し、ノルエピネフリンからエピネフリンへの変換を減少させます。この阻害は、副腎と中枢神経系の両方でエピネフリンレベルを低下させます。この化合物は血液脳関門を通過できるため、中枢神経系のカテコールアミンレベルを調節する効果が高まります。 SKF 64139の主な分子標的はフェニルエタノールアミンN-メチルトランスフェラーゼであり、その阻害はエピネフリン合成の減少をもたらします .
生化学分析
Biochemical Properties
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline is a potent reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of catecholamines such as epinephrine . By inhibiting PNMT, 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline can modulate the levels of these neurotransmitters, which play crucial roles in the central nervous system. Additionally, this compound has been shown to interact with other biomolecules, including various proteins and enzymes, affecting their activity and function .
Cellular Effects
The effects of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving catecholamines . This compound can alter gene expression and cellular metabolism by modulating the levels of neurotransmitters and other signaling molecules. In neuronal cells, 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline has been shown to affect synaptic transmission and plasticity, which are critical for learning and memory .
Molecular Mechanism
At the molecular level, 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline exerts its effects primarily through the inhibition of PNMT . This inhibition is achieved by binding to the active site of the enzyme, preventing the methylation of phenylethanolamine to form epinephrine . Additionally, this compound may interact with other enzymes and proteins, leading to changes in their activity and subsequent alterations in cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline have been studied over various time frames. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline remains stable under certain conditions, allowing for prolonged observation of its effects . Degradation products may also form over time, potentially altering its activity and interactions with biomolecules .
Dosage Effects in Animal Models
The effects of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline vary with different dosages in animal models. At lower doses, this compound can modulate neurotransmitter levels without causing significant adverse effects . At higher doses, it may lead to toxicity and adverse effects, such as alterations in blood pressure and central nervous system depression . These dosage-dependent effects highlight the importance of careful dosing in experimental and therapeutic applications.
Metabolic Pathways
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline is involved in several metabolic pathways, primarily through its interaction with PNMT . By inhibiting this enzyme, the compound affects the biosynthesis of catecholamines, leading to changes in metabolic flux and metabolite levels . Additionally, it may interact with other enzymes and cofactors, further influencing metabolic pathways and cellular functions .
Transport and Distribution
The transport and distribution of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline within cells and tissues are critical for its activity. This compound can be transported across cell membranes and distributed to various tissues, where it exerts its effects . Transporters and binding proteins may facilitate its movement and localization within cells, affecting its accumulation and activity .
Subcellular Localization
The subcellular localization of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline can influence its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and subsequent cellular processes, highlighting the importance of understanding its subcellular distribution .
化学反応の分析
SKF 64139は、次のようなさまざまな化学反応を起こします。
科学研究への応用
SKF 64139は、科学研究にいくつかの応用があります。
化学: フェニルエタノールアミンN-メチルトランスフェラーゼの阻害とそのカテコールアミン合成への影響を調べるためのツールとして使用されます。
生物学: SKF 64139は、心臓血管機能やストレス応答など、さまざまな生理学的プロセスにおけるエピネフリンの役割を調査するために使用されます。
医学: この化合物は、高血圧や特定の精神障害など、カテコールアミンレベルの調節が有益な状態において、治療上の可能性があります。
類似化合物との比較
SKF 64139は、フェニルエタノールアミンN-メチルトランスフェラーゼを阻害し、血液脳関門を通過できるという点でユニークです。類似化合物には次のようなものがあります。
SKF 29661: フェニルエタノールアミンN-メチルトランスフェラーゼの別の阻害剤ですが、主に末梢的に作用し、SKF 64139ほど効果的に血液脳関門を通過しません.
クロルギリン: モノアミンオキシダーゼ阻害剤で、異なる作用機序によってカテコールアミンレベルにも影響を与えます。
SKF 64139は、末梢と中枢の両方のカテコールアミンレベルに対する二重の作用により、研究や潜在的な治療的応用において貴重なツールとなっています。
準備方法
SKF 64139の合成は、テトラヒドロイソキノリンコアの調製から始まるいくつかの段階を伴います。反応条件には、通常、イソキノリン環の7位と8位にジクロロ置換基を導入するための塩素化剤の使用が含まれます。工業生産方法には、これらの反応条件を最適化して、より高い収率と純度を実現することが含まれる場合があります。 合成経路と反応条件の詳細については、文献では容易に入手できませんが、一般的なアプローチには標準的な有機合成技術が含まれます .
特性
IUPAC Name |
7,8-dichloro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-2,12H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPUBEDBBOGGIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90210570 | |
| Record name | Isoquinoline, 7,8-dichloro-1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61563-24-4 | |
| Record name | 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61563-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061563244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08550 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isoquinoline, 7,8-dichloro-1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7,8-DICHLORO-1,2,3,4-TETRAHYDROISOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0EP5O913J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-Hydroxy-2-phenyl-3-(pyridin-4-yl)propyl]pyridin-1(2h)-olate](/img/structure/B1218894.png)

![N-[2-(beta-D-galactopyranosyloxy)-5-nitrophenyl]palmitamide](/img/structure/B1218899.png)










